molecular formula C16H21FN2O B4552796 CYCLOBUTYL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE

CYCLOBUTYL[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4552796
M. Wt: 276.35 g/mol
InChI Key: FSHTWRGVQUURNX-UHFFFAOYSA-N
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Description

Cyclobutyl[4-(4-fluorobenzyl)piperazino]methanone is an organic compound that features a cyclobutyl group attached to a piperazine ring, which is further substituted with a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl[4-(4-fluorobenzyl)piperazino]methanone typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and the piperazine derivative.

    Cyclobutyl Group Addition: The cyclobutyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using cyclobutylboronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl[4-(4-fluorobenzyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: 4-fluorobenzyl chloride, sodium hydride (NaH), and various nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Cyclobutyl[4-(4-fluorobenzyl)piperazino]methanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperazine core.

    Biological Studies: It can be used in studies involving receptor binding and enzyme inhibition, given its potential interactions with biological macromolecules.

    Material Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of cyclobutyl[4-(4-fluorobenzyl)piperazino]methanone involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can act as a ligand, binding to specific sites on proteins and modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorobenzyl)piperidine: Similar in structure but lacks the cyclobutyl group.

    1-(4-Fluorobenzyl)piperazine: Similar but without the cyclobutyl group and different substitution pattern.

    Cyclobutylpiperazine: Lacks the fluorobenzyl group.

Uniqueness

Cyclobutyl[4-(4-fluorobenzyl)piperazino]methanone is unique due to the combination of the cyclobutyl group and the 4-fluorobenzyl substitution on the piperazine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

cyclobutyl-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c17-15-6-4-13(5-7-15)12-18-8-10-19(11-9-18)16(20)14-2-1-3-14/h4-7,14H,1-3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHTWRGVQUURNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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